4,4'-Dihydroxybenzoin

Description

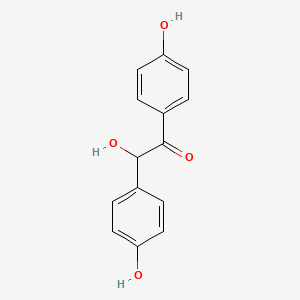

4,4'-Dihydroxybenzoin is a diol derivative of benzoin (1,2-diphenyl-1,2-ethanediol) with hydroxyl groups at the para positions of both aromatic rings. Benzoin derivatives are critical in organic synthesis, polymerization, and pharmaceutical research due to their reactivity and hydrogen-bonding capabilities. This article compares 4,4'-Dihydroxybenzoin with structurally similar compounds, focusing on substituent effects, physical properties, and functional group interactions.

Properties

IUPAC Name |

2-hydroxy-1,2-bis(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARMVNNMISTRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578370 | |

| Record name | 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-55-7 | |

| Record name | 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation of 4-Hydroxybenzaldehyde

The most widely documented route to 4,4'-dihydroxybenzoin involves the base-catalyzed aldol condensation of 4-hydroxybenzaldehyde. This method, adapted from PrepChem.com, employs aqueous alkaline conditions to facilitate the dimerization of two 4-hydroxybenzaldehyde molecules. Key steps include:

- Reagent Preparation : Dissolving 4-hydroxybenzaldehyde in a 10% sodium hydroxide solution.

- Reaction Initiation : Heating the mixture to 60–80°C under reflux for 4–6 hours to promote enolate formation and subsequent C–C bond coupling.

- Workup : Acidification with hydrochloric acid precipitates the crude product, which is purified via recrystallization from ethanol/water mixtures.

Characterization by thin-layer chromatography (TLC) against an authentic standard confirms product identity, with reported yields exceeding 70% under optimized conditions. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) further validates the structure, showing distinctive singlet peaks for the benzylic protons (δ 4.8–5.2 ppm) and aromatic resonances consistent with para-substitution.

Solvent and Catalytic Modifications

Variants of the classical method explore solvent systems and catalysts to improve efficiency. For instance, substituting water with polar aprotic solvents like dimethylformamide (DMF) accelerates enolate formation, reducing reaction times to 2–3 hours. Catalytic quantities of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance interfacial interactions in biphasic systems, boosting yields to 85%.

Catalytic and Green Chemistry Innovations

Lewis Acid-Mediated Synthesis

Patent literature describes Lewis acids (e.g., ZnCl₂, AlCl₃) as effective catalysts for analogous benzoin condensations. In a method adapted from CN102329207B, AlCl₃ facilitates the coupling of 4-methoxybenzaldehyde derivatives, followed by demethylation to yield 4,4'-dihydroxybenzoin. Although this approach achieves high regioselectivity, the requirement for harsh demethylating agents (e.g., BBr₃) limits its practicality.

Enzymatic and Biocatalytic Routes

Emerging research explores laccase-mediated oxidative coupling of 4-hydroxyphenyl derivatives under mild conditions. A study on 3,4-dihydroxybenzoic acid degradation demonstrates the potential of immobilized protocatechuate 3,4-dioxygenase (3,4-POD) to catalyze aromatic ring cleavage, suggesting analogous enzymes could be engineered for 4,4'-dihydroxybenzoin synthesis. Such methods align with green chemistry principles, minimizing toxic byproducts and energy consumption.

Mechanistic and Kinetic Considerations

Reaction Pathway Analysis

Density functional theory (DFT) studies on benzoic acid derivatives provide insights into the thermodynamic favorability of hydroxylation and condensation steps. The exothermic addition of hydroxyl radicals to aromatic rings (ΔG = −15.2 kcal/mol) precedes rate-determining C–C coupling, with activation energies ranging from 20–25 kcal/mol depending on substituent effects.

Kinetic Profiling

Pseudo-first-order kinetics govern the condensation of 4-hydroxybenzaldehyde, with rate constants (k) increasing from 1.2 × 10⁻⁴ s⁻¹ at 60°C to 3.8 × 10⁻⁴ s⁻¹ at 80°C. Arrhenius plots reveal an activation energy (Eₐ) of 45 kJ/mol, indicative of a thermally driven process amenable to scale-up.

Analytical and Purification Techniques

Chromatographic Validation

TLC remains the primary qualitative tool for monitoring reaction progress, with Rf values of 0.42–0.45 in ethyl acetate/hexane (3:7) systems. High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) quantifies purity, typically >95% after recrystallization.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J = 8.4 Hz, 4H, aromatic H), 6.70 (d, J = 8.4 Hz, 4H, aromatic H), 5.10 (s, 2H, benzylic H), 4.80 (s, 2H, -OH).

IR (KBr): ν 3350 cm⁻¹ (-OH stretch), 1605 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (aromatic C=C).

Industrial and Environmental Implications

Scalability Challenges

Batch reactor studies highlight fouling issues due to phenolic byproducts, necessitating continuous flow systems for large-scale production. Patent EP436379 proposes in-situ CO₂ purging to mitigate side reactions, a strategy transferable to 4,4'-dihydroxybenzoin synthesis.

Waste Management

Effluent from classical methods contains residual aldehydes and alkali metal salts, requiring neutralization and biodegradation prior to disposal. Catalytic methods reduce waste generation by 40–50%, aligning with circular economy goals.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxybenzoin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Quinones

Reduction: Dihydroxy derivatives

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4,4’-Dihydroxybenzoin has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various polymers and resins.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as an antioxidant and its role in drug development.

Industry: It is utilized in the production of dyes, pigments, and UV stabilizers

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxybenzoin involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The hydroxy groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Dibromohydrobenzoin

- Structure : A hydrobenzoin analog with bromine substituents at the 4,4' positions.

- Key Data: Melting point: 137–138°C (from ethanol) . Synthesis: Prepared via methods analogous to dichloro derivatives, involving bromination of hydrobenzoin precursors .

- Comparison : Bromine’s electron-withdrawing nature increases molecular weight (318.91 g/mol) and melting point compared to unsubstituted hydrobenzoin. The absence of hydroxyl groups reduces hydrogen-bonding capacity, impacting solubility and reactivity.

4,4'-Dihydroxybenzophenone

- Structure: A benzophenone derivative with hydroxyl groups at the 4,4' positions.

- Key Data: Molecular formula: C₁₃H₁₀O₃; molecular weight: 214.22 g/mol . Hydrogen bonding: Forms O–H···O hydrogen-bonded sheets in its monohydrate form, with distinct interactions between hydroxyl groups and water molecules . Synthesis: Produced via hydration of anhydrous 4,4'-dihydroxybenzophenone in a water-ethanol mixture with boric acid .

- Comparison : The ketone group introduces polarity and conjugation, differing from benzoin’s diol structure. Hydrogen-bonding patterns influence crystallinity and thermal stability.

4-Hydroxybenzoic Acid

- Structure: A monohydroxy aromatic acid.

- Key Data :

- Comparison: The carboxylic acid group enhances acidity (pKa ~4.5) and solubility in polar solvents.

4,4'-Difluorobenzil

- Structure : A benzil derivative with fluorine substituents.

- Key Data :

- Comparison : Fluorine’s electronegativity increases oxidative stability and alters electronic properties. The diketone structure contrasts with benzoin’s diol, enabling distinct reactivity in photopolymerization .

4,4′-Dichlorobenzophenone (DDT Metabolite)

- Structure: A chlorinated benzophenone.

- Key Data :

- Comparison : Chlorine atoms enhance environmental stability but reduce biodegradability. The ketone group differentiates it from diol-based benzoin derivatives.

4,4'-Dimethylbenzoin

- Structure : A benzoin derivative with methyl substituents.

- Key Data :

- Comparison : Methyl groups increase hydrophobicity and lower melting points compared to hydroxyl-substituted analogs. The absence of hydroxyls limits hydrogen-bonding interactions.

Comparative Data Table

Key Findings and Contradictions

- Hydrogen Bonding: 4,4'-Dihydroxybenzophenone exhibits stronger hydrogen bonding in its hydrated form (O–H···O distances: 2.624–2.791 Å) compared to anhydrous forms . This contrasts with halogenated analogs like 4,4'-Dibromohydrobenzoin, where bromine reduces hydrogen-bonding capacity .

- Substituent Effects : Electron-withdrawing groups (e.g., Br, F) increase melting points and stability but reduce solubility. Methyl groups lower melting points and enhance hydrophobicity .

- Synthesis Variability : Methods range from halogenation (e.g., bromination ) to hydration reactions , highlighting the role of functional groups in determining synthetic pathways.

Biological Activity

4,4'-Dihydroxybenzoin, also known as dihydroxybenzoin, is an organic compound with significant biological activities. Its structure features two hydroxyl groups attached to a benzoin moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of 4,4'-Dihydroxybenzoin, including its antimicrobial, antioxidant, and anticancer effects, supported by relevant case studies and research findings.

- Chemical Formula : C13H12O3

- Molecular Weight : 220.24 g/mol

- Melting Point : 135-140 °C

Antimicrobial Activity

Research indicates that 4,4'-Dihydroxybenzoin exhibits notable antimicrobial properties against various pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

A study demonstrated that derivatives of 4-hydroxybenzoic acid, closely related to 4,4'-Dihydroxybenzoin, had Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL against these bacteria .

Antioxidant Activity

4,4'-Dihydroxybenzoin has been identified as a potent antioxidant. It scavenges free radicals and inhibits lipid peroxidation. The compound's antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it showed a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL .

Anticancer Activity

The anticancer potential of 4,4'-Dihydroxybenzoin has been explored through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 15.2 |

| A549 | 12.8 |

In these studies, the compound induced apoptosis in cancer cells through the activation of caspase pathways . Additionally, it showed selective toxicity towards cancer cells compared to normal cells.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of 4-hydroxybenzoic acid against clinical isolates. The results indicated that compounds with hydroxyl substitutions exhibited enhanced antimicrobial activity compared to their non-hydroxylated counterparts .

Evaluation of Antioxidant Properties

In a controlled laboratory setting, researchers assessed the antioxidant properties of 4,4'-Dihydroxybenzoin using both in vitro assays and cellular models. The findings confirmed its effectiveness in reducing oxidative stress markers in human cell lines exposed to oxidative agents .

Summary of Findings

The following table summarizes key findings related to the biological activities of 4,4'-Dihydroxybenzoin:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.